molecular formula C9H18N2O B6589039 4-(pyrrolidin-3-yl)-1,4-oxazepane CAS No. 1340208-11-8

4-(pyrrolidin-3-yl)-1,4-oxazepane

Cat. No.: B6589039
CAS No.: 1340208-11-8
M. Wt: 170.25 g/mol
InChI Key: JWNIOYJWUQZHDS-UHFFFAOYSA-N
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Description

4-(pyrrolidin-3-yl)-1,4-oxazepane is a heterocyclic compound that features both a pyrrolidine and an oxazepane ring. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-3-yl)-1,4-oxazepane typically involves the construction of the pyrrolidine and oxazepane rings through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .

Scientific Research Applications

4-(pyrrolidin-3-yl)-1,4-oxazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyrrolidin-3-yl)-1,4-oxazepane is unique due to its combination of both pyrrolidine and oxazepane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications compared to compounds containing only one of these rings .

Properties

CAS No.

1340208-11-8

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1,4-oxazepane

InChI

InChI=1S/C9H18N2O/c1-4-11(5-7-12-6-1)9-2-3-10-8-9/h9-10H,1-8H2

InChI Key

JWNIOYJWUQZHDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2CCNC2

Purity

95

Origin of Product

United States

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